molecular formula C12H23N3O3 B13208018 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate

Cat. No.: B13208018
M. Wt: 257.33 g/mol
InChI Key: LZIJNUIXXMZBED-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate is a carbamate-protected cyclohexylamine derivative featuring a hydroxycarbamimidoyl (amidoxime) functional group.

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

LZIJNUIXXMZBED-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired functional group.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate is a chemical compound with a tert-butyl group attached to a carbamate moiety and a cyclohexyl ring substituted with a hydroxycarbamimidoyl group. It has potential applications in medicinal chemistry as a precursor in synthesizing biologically active molecules.

Chemical and Physical Properties
The molecular formula of this compound is C9H19N3O3, and it has a molecular weight of 217.27 g/mol.

Scientific Research Applications

This compound is known for its applications in scientific research.

Chemistry
It serves as a building block for synthesizing complex molecules because its structure allows for modifications, making it valuable in organic synthesis.

Biology
This compound can study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways.

Medicine
It is explored for potential therapeutic properties and may serve as a precursor for drug development, mainly in designing inhibitors for specific enzymes. Structurally similar compounds have shown promise in biological assays. Research into the specific biological effects of this compound is ongoing, focusing on its potential therapeutic applications.

Industry
It is used in producing specialty chemicals and materials due to its stability and reactivity, making it suitable for applications, including coatings and polymers.

This compound has potential in biological research and medicinal chemistry.

Molecular Interactions
The compound has been investigated for its ability to interact with various enzymes, particularly those involved in metabolic pathways. Its structure allows it to form stable carbamate bonds, making it a useful probe for studying enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key References
tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate (Target) Cyclohexyl N'-hydroxycarbamimidoyl C₁₂H₂₃N₃O₃ 257.33* Estimated
tert-Butyl N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}carbamate Cycloheptyl N-hydroxycarbamimidoyl C₁₃H₂₅N₃O₃ 271.36
tert-Butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate Bicyclo[1.1.1]pentane N'-hydroxycarbamimidoyl C₁₁H₁₉N₃O₃ 241.29
tert-Butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate Phenyl N'-hydroxycarbamimidoyl on benzyl group C₁₃H₁₉N₃O₃ 265.31
tert-Butyl N-{4-[1-(1-hydroxyethyl)cyclopropyl]cyclohexyl}carbamate Cyclohexyl + cyclopropane 1-hydroxyethylcyclopropane substituent C₁₆H₂₉NO₃ 283.41

*Estimated based on molecular formula.

Key Observations:

The bicyclo[1.1.1]pentane derivative (MW 241.29) introduces rigidity, which may enhance metabolic stability but reduce conformational flexibility .

Functional Group Variations :

  • Replacement of cyclohexyl with phenyl (as in ) eliminates ring strain but may reduce lipophilicity.
  • The cyclopropane-containing analog () combines a strained ring with a hydroxyl group, likely influencing both reactivity and pharmacokinetics.

Example Protocol from :

  • Stepwise coupling of tert-butyl-protected cyclohexylamine with chloronitropyrimidine intermediates, followed by reduction and deprotection .

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but insights can be inferred from analogs:

  • Solubility and Stability : Cyclohexyl derivatives generally exhibit moderate lipophilicity, whereas smaller rings (e.g., bicyclopentane) may enhance aqueous solubility .

Biological Activity

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group, a carbamate moiety, and a cyclohexyl ring, positions it as a promising building block for the synthesis of biologically active molecules. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C13H25N3O3
  • Molecular Weight : 257.36 g/mol
  • CAS Number : 1251422-95-3

The compound's structure facilitates its role in various biological assays, where it may exhibit a range of pharmacological effects.

Research indicates that this compound may interact with specific enzymes and receptors in the body. Preliminary studies suggest that modifications to the hydroxycarbamimidoyl group can influence these interactions, affecting both potency and selectivity against various biological targets.

Pharmacological Effects

The compound has shown promise in several areas:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against gram-positive bacteria. The structural characteristics of this compound suggest it may exhibit comparable antimicrobial effects.
  • Enzyme Inhibition : There is potential for this compound to inhibit certain enzymes, similar to other carbamate derivatives known for their enzyme inhibitory activities.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesSimilarityUnique Aspects
Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl group on cyclohexane1.00Different substitution pattern
Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl group on cyclohexane0.93Trans configuration
Tert-butyl (4-hydroxycyclohexyl)carbamateHydroxyl group on cyclohexane0.93Lacks hydroxycarbamimidoyl group
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamateAminomethyl instead of hydroxy group0.93Amino functionality

This table illustrates the structural diversity among related compounds and highlights the unique functional groups present in this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Recent investigations into similar compounds have provided insights into their biological activities:

  • Antibacterial Studies : Compounds structurally related to this compound have been tested against various bacterial strains. For instance, certain derivatives exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
  • Enzyme Interaction Studies : A study focusing on carbamate derivatives revealed that some compounds effectively inhibited acetylcholinesterase (AChE), leading to increased interest in their neuropharmacological applications.
  • Therapeutic Applications : The unique structure of this compound positions it as a candidate for further development in therapeutic settings, particularly in drug design aimed at targeting specific enzyme pathways or bacterial infections.

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